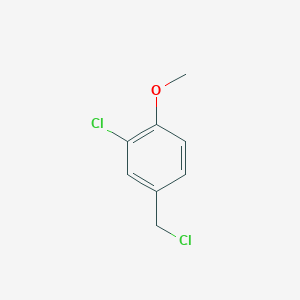

2-Chloro-4-(chloromethyl)-1-methoxybenzene

Descripción general

Descripción

2-Chloro-4-(chloromethyl)-1-methoxybenzene, also known as 2-chloro-p-anisaldehyde, is an organic compound that has been studied for its various applications in scientific research. It is a colorless, water-soluble solid and is often used in the synthesis of other compounds. The compound is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Aplicaciones Científicas De Investigación

- Field : Agrochemical and Pharmaceutical Industries

- Summary : Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized using similar compounds, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions and procedures .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Field : Antimicrobial and Anticancer Drug Research

- Summary : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which can be synthesized using similar compounds, have been studied for their pharmacological activities .

- Methods : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

- Results : Some of the synthesized compounds showed promising antimicrobial activity . Some compounds were also found to be active against breast cancer cell line .

Synthesis and Application of Trifluoromethylpyridines

Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

- Field : Chemical Synthesis

- Summary : 2-Chloro-4-(chloromethyl)thiazole is a chemical compound that can be synthesized for various applications .

- Methods : The synthesis of this compound involves various chemical reactions .

- Results : This compound is available for purchase, indicating its use in various chemical reactions .

- Field : Chemical Synthesis

- Summary : 2-Chloro-4-(chloromethyl)pyridine is another chemical compound that can be synthesized for various applications .

- Methods : The synthesis of this compound also involves various chemical reactions .

- Results : This compound is available for purchase, indicating its use in various chemical reactions .

Synthesis of 2-Chloro-4-(chloromethyl)thiazole

Synthesis of 2-Chloro-4-(chloromethyl)pyridine

- Field : Optoelectronics, Photonics, Nonlinear Optical, and Laser Technology

- Summary : The non-centrosymmetric space group organic nonlinear optical single crystal of 4-chloro-2-nitroaniline (4Cl2NA) was developed by slow evaporation method at 40 °C . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .

- Methods : The synthesis of this compound involves various chemical reactions . The grown 4Cl2NA was monoclinic structure with Pc space group which was recognized by single-crystal XRD analysis .

- Results : The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .

- Field : Chemical Synthesis

- Summary : 2-Chloro-4-(chloromethyl)pyridine is another chemical compound that can be synthesized for various applications .

- Methods : The synthesis of this compound also involves various chemical reactions .

- Results : This compound is available for purchase, indicating its use in various chemical reactions .

Synthesis of 4-Chloro-2-Nitroaniline Nonlinear Optical Single Crystals

Synthesis of 2-Chloro-4-(chloromethyl)pyridine

Propiedades

IUPAC Name |

2-chloro-4-(chloromethyl)-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXSPAXDDROBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

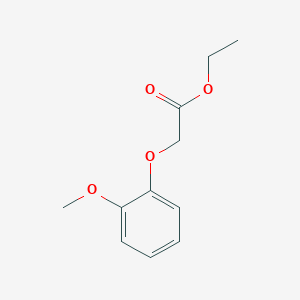

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457216 | |

| Record name | 3-CHLORO-4-METHOXYBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(chloromethyl)-1-methoxybenzene | |

CAS RN |

13719-57-8 | |

| Record name | 3-CHLORO-4-METHOXYBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

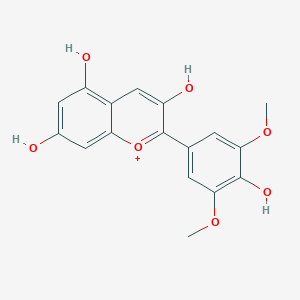

![[R-(R*,R*)]-tartaric acid, iron potassium salt](/img/structure/B83402.png)